(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activity.
1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: The racemic mixture of the compound.
1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol: A structurally similar compound with hydroxyl groups instead of amine groups.
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
SLFSQUZBFDAMPF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.